![molecular formula C18H19N3O3 B4085655 N-benzyl-3-nitro-4-pyrrolidin-1-ylbenzamide](/img/structure/B4085655.png)
N-benzyl-3-nitro-4-pyrrolidin-1-ylbenzamide
Overview
Description
N-benzyl-3-nitro-4-pyrrolidin-1-ylbenzamide is an organic compound that belongs to the class of benzamides It features a benzyl group, a nitro group, and a pyrrolidine ring attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-nitro-4-pyrrolidin-1-ylbenzamide typically involves the following steps:
Benzylation: The benzyl group is introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Amidation: The final step involves the formation of the benzamide by reacting the nitrated and benzylated benzene derivative with pyrrolidine and an appropriate coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-nitro-4-pyrrolidin-1-ylbenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Oxidation: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Reduction: N-benzyl-3-amino-4-pyrrolidin-1-ylbenzamide.
Oxidation: N-benzyl-3-nitro-4-pyrrolidin-1-ylbenzoic acid.
Substitution: N-alkyl or N-acyl derivatives of the pyrrolidine ring.
Scientific Research Applications
N-benzyl-3-nitro-4-pyrrolidin-1-ylbenzamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Chemical Biology: It serves as a probe to study enzyme interactions and receptor binding.
Industrial Applications: The compound’s unique structural features make it a candidate for developing new materials and catalysts.
Mechanism of Action
The mechanism of action of N-benzyl-3-nitro-4-pyrrolidin-1-ylbenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The benzyl and pyrrolidine groups contribute to the compound’s binding affinity to proteins and enzymes, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-3-nitro-4-pyrrolidin-1-ylbenzoic acid: Similar structure but with a carboxylic acid group instead of an amide.
N-benzyl-3-amino-4-pyrrolidin-1-ylbenzamide: Similar structure but with an amino group instead of a nitro group.
N-benzyl-3-nitro-4-pyrrolidin-1-ylphenylacetamide: Similar structure but with a phenylacetamide group.
Uniqueness
N-benzyl-3-nitro-4-pyrrolidin-1-ylbenzamide is unique due to the combination of its nitro group, benzyl group, and pyrrolidine ring, which confer distinct chemical reactivity and biological activity. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
N-benzyl-3-nitro-4-pyrrolidin-1-ylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c22-18(19-13-14-6-2-1-3-7-14)15-8-9-16(17(12-15)21(23)24)20-10-4-5-11-20/h1-3,6-9,12H,4-5,10-11,13H2,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFAUICHYPUKHBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C(=O)NCC3=CC=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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